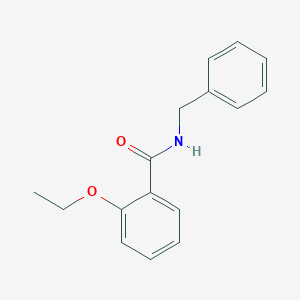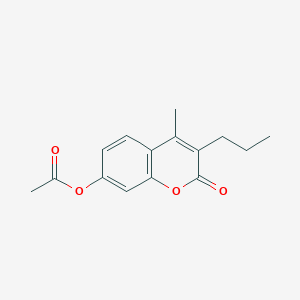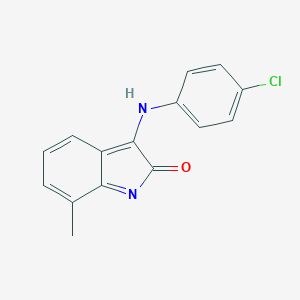
3-(4-Chloroanilino)-7-methylindol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chloroanilino)-7-methylindol-2-one, also known as CMAI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. CMAI belongs to the class of indole derivatives and has been found to possess several pharmacological properties.
Mechanism Of Action
The exact mechanism of action of 3-(4-Chloroanilino)-7-methylindol-2-one is not fully understood. However, it has been proposed that 3-(4-Chloroanilino)-7-methylindol-2-one exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins involved in cancer cell growth and inflammation. 3-(4-Chloroanilino)-7-methylindol-2-one has been shown to inhibit the activity of the protein kinase B (Akt) pathway, which is involved in cell survival and proliferation. It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory prostaglandins.
Biochemical And Physiological Effects
3-(4-Chloroanilino)-7-methylindol-2-one has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 3-(4-Chloroanilino)-7-methylindol-2-one has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, 3-(4-Chloroanilino)-7-methylindol-2-one has been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress.
Advantages And Limitations For Lab Experiments
3-(4-Chloroanilino)-7-methylindol-2-one has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it a suitable compound for pharmacological studies. 3-(4-Chloroanilino)-7-methylindol-2-one has also been found to exhibit low toxicity, making it a safe compound for in vitro and in vivo experiments. However, one of the limitations of 3-(4-Chloroanilino)-7-methylindol-2-one is its poor solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Future Directions
There are several future directions for research on 3-(4-Chloroanilino)-7-methylindol-2-one. One potential direction is to investigate its potential applications in the treatment of other diseases such as neurodegenerative disorders and cardiovascular diseases. Another direction is to explore the structure-activity relationship of 3-(4-Chloroanilino)-7-methylindol-2-one and its analogs to identify more potent and selective compounds. Additionally, further research is needed to fully understand the mechanism of action of 3-(4-Chloroanilino)-7-methylindol-2-one and its potential interactions with other drugs.
Synthesis Methods
The synthesis of 3-(4-Chloroanilino)-7-methylindol-2-one involves the reaction of 4-chloroaniline and 2-acetyl-7-methylindole in the presence of a catalyst such as zinc chloride. The reaction proceeds through a nucleophilic substitution mechanism to yield 3-(4-Chloroanilino)-7-methylindol-2-one as the final product. The purity of 3-(4-Chloroanilino)-7-methylindol-2-one can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
3-(4-Chloroanilino)-7-methylindol-2-one has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. 3-(4-Chloroanilino)-7-methylindol-2-one has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway. In addition, 3-(4-Chloroanilino)-7-methylindol-2-one has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
properties
CAS RN |
116344-34-4 |
|---|---|
Product Name |
3-(4-Chloroanilino)-7-methylindol-2-one |
Molecular Formula |
C15H11ClN2O |
Molecular Weight |
270.71 g/mol |
IUPAC Name |
3-(4-chlorophenyl)imino-7-methyl-1H-indol-2-one |
InChI |
InChI=1S/C15H11ClN2O/c1-9-3-2-4-12-13(9)18-15(19)14(12)17-11-7-5-10(16)6-8-11/h2-8H,1H3,(H,17,18,19) |
InChI Key |
ZWUKEUMIJRWGMM-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC=CC2=C(C(=O)N=C12)NC3=CC=C(C=C3)Cl |
SMILES |
CC1=C2C(=CC=C1)C(=NC3=CC=C(C=C3)Cl)C(=O)N2 |
Canonical SMILES |
CC1=CC=CC2=C(C(=O)N=C12)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



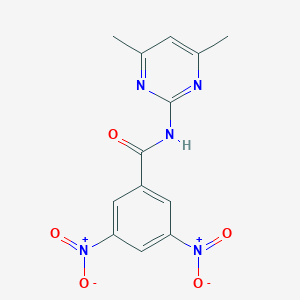
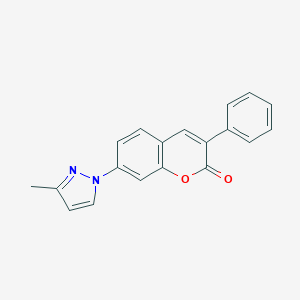
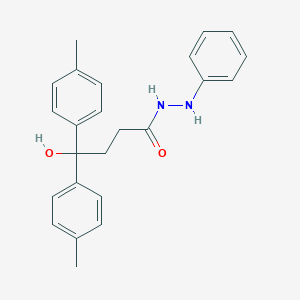
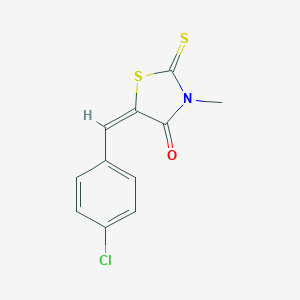
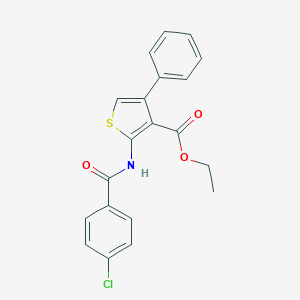
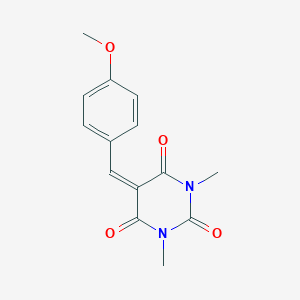
![N-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B187489.png)
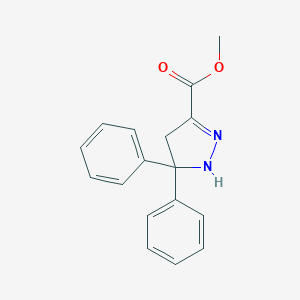
![4-([1,3,4]Thiadiazol-2-ylcarbamoyl)-butyric acid](/img/structure/B187491.png)
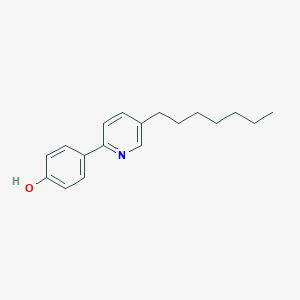
![N-(2-methoxyethyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B187494.png)
![(5,7-Diphenyl-pyrazolo[1,5-a]pyrimidin-2-yl)-pyrrolidin-1-yl-methanone](/img/structure/B187497.png)
